tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Overview
Description
tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the reaction of pyrrolopyridine derivatives with tert-butyl esters under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to understand its interaction with various biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolopyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 5-propanoylpyrrolo[3,2-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-13(18)11-6-7-12-10(16-11)8-9-17(12)14(19)20-15(2,3)4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEYNSSBJBBZSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856597 | |
Record name | tert-Butyl 5-propanoyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407180-80-6 | |
Record name | tert-Butyl 5-propanoyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.